Structural Uniqueness vs. Non-CF₃ Nicotinamide Analog
The closest catalogued analog, N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide (CAS 2034257-90-2), lacks the 6-CF₃ substituent entirely. In general medicinal-chemistry practice, introduction of a trifluoromethyl group on a pyridine ring lowers cLogP by ~0.5–1.0 units compared to a methyl substituent while increasing metabolic stability and target binding enthalpy via polarized C–F bonds [1]. However, no direct IC₅₀, Kᵢ, or cellular potency comparison between these two compounds has been published in an accessible source, making this a class-level inference only.
| Evidence Dimension | Predicted lipophilicity & metabolic stability |
|---|---|
| Target Compound Data | Predicted cLogP ~2.8 (based on fragment additivity for 6-CF₃-nicotinamide) |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide (CAS 2034257-90-2), predicted cLogP ~2.0–2.3 |
| Quantified Difference | Estimated ΔcLogP ≈ +0.5–0.8 |
| Conditions | In silico prediction; no experimental logP or metabolic stability data available for either compound in public domain |
Why This Matters
A higher cLogP can improve membrane permeability, but without experimental validation, this theoretical difference does not guarantee a procurement-relevant performance advantage.
- [1] Allen, S. H., Johns, B. A., Gudmundsson, K. S., et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954. View Source
